molecular formula C25H24N4O3S B11656642 (6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11656642
M. Wt: 460.5 g/mol
InChI Key: HSFQDMXPOUMAGT-TUZMOLJKSA-N
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Description

The compound (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate thiourea and dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenoxyethoxyphenyl group can be carried out via nucleophilic substitution reactions.

    Final Functionalization: The prop-2-en-1-yl group is introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(6Z)-2-ETHYL-5-IMINO-6-[(3-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H24N4O3S/c1-3-8-18-10-5-6-12-21(18)32-14-13-31-19-11-7-9-17(15-19)16-20-23(26)29-25(27-24(20)30)33-22(4-2)28-29/h3,5-7,9-12,15-16,26H,1,4,8,13-14H2,2H3/b20-16-,26-23?

InChI Key

HSFQDMXPOUMAGT-TUZMOLJKSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1

Origin of Product

United States

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